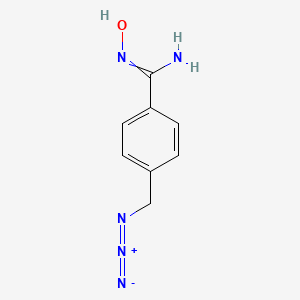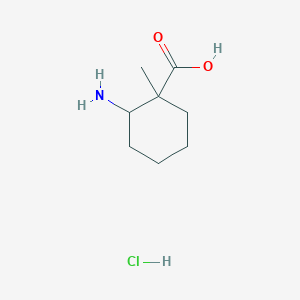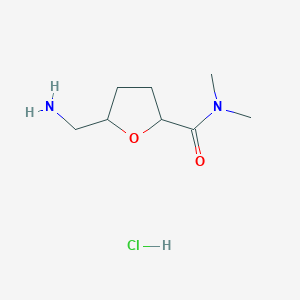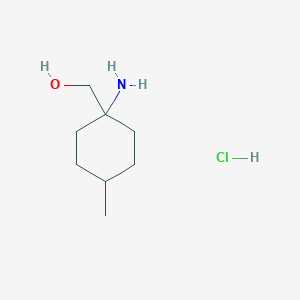
4-(azidomethyl)-N'-hydroxybenzenecarboximidamide
Overview
Description
4-(Azidomethyl)-N'-hydroxybenzenecarboximidamide, also known as 4-AMNHC, is a novel small molecule that has been widely studied in the field of biochemistry and physiology. It has been used in a variety of scientific research applications, such as drug discovery and development, and is considered to be a promising candidate for pharmacological studies. 4-AMNHC has been shown to have a wide range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been explored.
Scientific Research Applications
Pharmaceuticals: Detection of Genotoxic Impurities
This compound has been utilized in the pharmaceutical industry, particularly in the detection of genotoxic azido impurities in sartan drug substances. A method involving UHPLC with dual UV-MS detection has been developed for the rapid and accurate analysis of such impurities, which are intermediates in the synthesis pathway of active pharmaceutical ingredients (APIs) for angiotensin II receptor blockers (ARBs) .
Organic Synthesis: Intermediate for Amines and Nitrenes
In organic chemistry, azides like 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide serve as intermediates for the synthesis of amines and nitrenes. These compounds are crucial for creating a variety of organic molecules, including those with potential pharmaceutical applications .
Material Science: Cross-linking Agents
The azide functional group in this compound makes it a valuable cross-linking agent in materials science. It can be used to create polyvalent azides, which are essential monomers for developing new materials with enhanced properties .
Bioconjugation: Staudinger Ligation
Azides are also employed in bioconjugation techniques such as Staudinger ligation. This application is significant in the field of biomedicine, where it’s used to attach various biomolecules to one another or to solid supports .
‘Click’ Chemistry: Versatile Building Blocks
The compound’s azide group positions it as a key component in ‘click’ chemistry, a powerful method for quickly assembling molecular structures with high precision. It acts as a versatile building block for synthesizing complex molecules .
Drug Discovery: Potential New Drug Candidates
The structure of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide allows for its use as a precursor in the synthesis of potential new drug candidates. Its versatility in forming various heterocycles makes it a valuable asset in the search for new therapeutic agents .
properties
IUPAC Name |
4-(azidomethyl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFSUCIQWFXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-N'-hydroxybenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)



methanamine hydrochloride](/img/structure/B1377471.png)





